molecular formula C9H14BrNO B12611436 2-[1-(Bromomethyl)cyclopropyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole CAS No. 918522-92-6

2-[1-(Bromomethyl)cyclopropyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole

Cat. No.: B12611436
CAS No.: 918522-92-6
M. Wt: 232.12 g/mol
InChI Key: LLJZVOCLXLQADY-UHFFFAOYSA-N
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Description

2-[1-(Bromomethyl)cyclopropyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole is a synthetic organic compound that features a cyclopropyl group, a bromomethyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Bromomethyl)cyclopropyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole typically involves the bromination of cyclopropyl methyl ketones or aldehydes. One common method includes the use of ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of triethylamine (Et3N) to achieve high yields . The reaction conditions are mild and the process is efficient, often completed within a few seconds .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[1-(Bromomethyl)cyclopropyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative of the original compound.

Scientific Research Applications

2-[1-(Bromomethyl)cyclopropyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[1-(Bromomethyl)cyclopropyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole involves the formation of reactive intermediates, such as cyclopropylmethyl bromide anions. These intermediates can interact with various molecular targets, leading to the desired chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropyl Methyl Bromide: Shares the cyclopropyl and bromomethyl groups but lacks the oxazole ring.

    4,4-Dimethyl-4,5-dihydro-1,3-oxazole: Contains the oxazole ring but lacks the cyclopropyl and bromomethyl groups.

Properties

CAS No.

918522-92-6

Molecular Formula

C9H14BrNO

Molecular Weight

232.12 g/mol

IUPAC Name

2-[1-(bromomethyl)cyclopropyl]-4,4-dimethyl-5H-1,3-oxazole

InChI

InChI=1S/C9H14BrNO/c1-8(2)6-12-7(11-8)9(5-10)3-4-9/h3-6H2,1-2H3

InChI Key

LLJZVOCLXLQADY-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(=N1)C2(CC2)CBr)C

Origin of Product

United States

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